9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine
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Overview
Description
9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen. Azepines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.
Preparation Methods
The synthesis of 9-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of similar azepine derivatives often involves multicomponent heterocyclization reactions, where amines react with electron-deficient acetylenes and 1,4-dinucleophilic reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides.
Scientific Research Applications
9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying biological pathways and interactions due to their structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 9-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to act as selective receptor agonists, modulating the activity of receptors like 5-HT2C . This interaction can influence various physiological processes, making it a valuable compound for pharmacological studies.
Comparison with Similar Compounds
9-Ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine can be compared with other azepine derivatives, such as:
5-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines: These compounds have similar structures but different functional groups, leading to varied biological activities.
6-Substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines: These derivatives are known for their selective receptor agonist properties. The uniqueness of 9-ethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ylamine lies in its specific ethoxy substitution, which can influence its chemical reactivity and biological interactions.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
9-ethoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine |
InChI |
InChI=1S/C12H18N2O/c1-2-15-11-7-3-5-9-10(13)6-4-8-14-12(9)11/h3,5,7,10,14H,2,4,6,8,13H2,1H3 |
InChI Key |
OAZHRFPRENNDKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NCCCC2N |
Origin of Product |
United States |
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